2-(4-Ethylphenoxy)-5-methylaniline
Overview
Description
2-(4-Ethylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a phenoxy group substituted with an ethyl group at the para position and a methyl group at the ortho position relative to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylphenoxy)-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-ethylphenol, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Etherification: The resulting 4-ethylphenol is then reacted with 2-chloro-5-methylaniline in the presence of a base like potassium carbonate to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(4-Ethylphenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Methylphenoxy)-5-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
2-(4-Ethylphenoxy)-4-methylaniline: Similar structure but with the methyl group at a different position.
2-(4-Ethylphenoxy)-5-chloroaniline: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness: 2-(4-Ethylphenoxy)-5-methylaniline is unique due to the specific positioning of the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Properties
IUPAC Name |
2-(4-ethylphenoxy)-5-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-12-5-7-13(8-6-12)17-15-9-4-11(2)10-14(15)16/h4-10H,3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANTVEIZIDCKLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C=C(C=C2)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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